Renal Function Preservation in Chronic Heart Failure: Captopril vs. Enalapril
In a network meta-analysis of 4 studies (713 patients) comparing captopril, enalapril, and lisinopril in chronic heart failure, captopril was associated with a significantly lower incidence of renal function deterioration compared with enalapril (OR 0.04, 95% Credible Interval 0.002–0.14). This 96% reduction in the odds of renal function deterioration is a differentiating safety signal not observed with lisinopril [1].
| Evidence Dimension | Incidence of renal function deterioration |
|---|---|
| Target Compound Data | Captopril: OR referenced against enalapril |
| Comparator Or Baseline | Enalapril: baseline comparator |
| Quantified Difference | OR 0.04 (95%CrI 0.002–0.14) |
| Conditions | Network meta-analysis of 4 randomized controlled trials, 713 patients with chronic heart failure; agents: captopril, enalapril, lisinopril vs. placebo |
Why This Matters
For procurement in heart failure research or clinical trial supply, captopril offers a renal safety advantage over enalapril that may reduce protocol-related renal adverse events.
- [1] Sun W, Zhang H, Guo J, et al. Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure: A PRISMA-Compliant Network Meta-Analysis. Medicine. 2016;95(6):e2554. doi:10.1097/MD.0000000000002554. View Source
